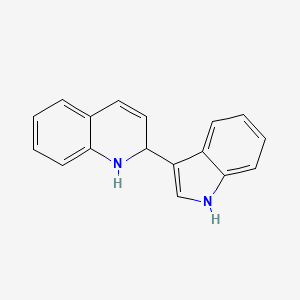

2-(1H-Indol-3-yl)-1,2-dihydroquinoline

Descripción

2-(1H-Indol-3-yl)-1,2-dihydroquinoline is a hybrid heterocyclic compound combining an indole moiety fused to a partially hydrogenated quinoline core. The indole group, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is linked to the 2-position of the 1,2-dihydroquinoline system. This structural arrangement confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Propiedades

Número CAS |

52191-67-0 |

|---|---|

Fórmula molecular |

C17H14N2 |

Peso molecular |

246.31 g/mol |

Nombre IUPAC |

2-(1H-indol-3-yl)-1,2-dihydroquinoline |

InChI |

InChI=1S/C17H14N2/c1-3-7-15-12(5-1)9-10-17(19-15)14-11-18-16-8-4-2-6-13(14)16/h1-11,17-19H |

Clave InChI |

NEYACRZILQBYSX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(N2)C3=CNC4=CC=CC=C43 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-1,2-dihydroquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of indole derivatives with quinoline derivatives under specific conditions. For instance, the reaction of 2-(1H-indol-3-yl)acetic acid with quinoline in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production methods for 2-(1H-Indol-3-yl)-1,2-dihydroquinoline are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of catalysts and continuous flow reactors to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-Indol-3-yl)-1,2-dihydroquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into fully saturated derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions include various substituted indole and quinoline derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.

Aplicaciones Científicas De Investigación

2-(1H-Indol-3-yl)-1,2-dihydroquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

Mecanismo De Acción

The mechanism of action of 2-(1H-Indol-3-yl)-1,2-dihydroquinoline involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of 2-(1H-Indol-3-yl)-1,2-dihydroquinoline and Analogues

Key Observations :

Core Structure Differences: Replacement of dihydroquinoline with dihydroisoquinoline (e.g., ) introduces asymmetry and alters π-π stacking interactions. Morpholine derivatives (e.g., ) lack aromaticity in the nitrogen-containing ring, reducing planarity and affecting receptor binding.

Substituent Effects: Indole Position: Attachment at C2 (target compound) vs. C1 (isoquinoline analogs) modifies steric hindrance and electronic delocalization. Functional Groups: Sulfonyl () or ester groups () increase reactivity and polarity compared to the parent structure.

Reactivity and Stability

- Methylation Impact: Methyl-substituted dihydroquinolines (e.g., 2,2,4-trimethyl-1,2-dihydroquinoline ) exhibit enhanced stability due to steric protection of the C2 position. The target compound’s indole substituent may similarly stabilize the dihydroquinoline core but could introduce susceptibility to oxidation at the indole’s pyrrole ring .

- Photochemical Behavior: Analogous compounds like 2,2,4,6-tetramethyl-1,2-dihydroquinoline undergo solvent-dependent photolysis (e.g., forming 4-methoxy derivatives in methanol ). The indole moiety in the target compound may alter photostability due to its UV-absorbing properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.